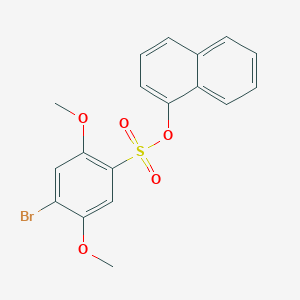

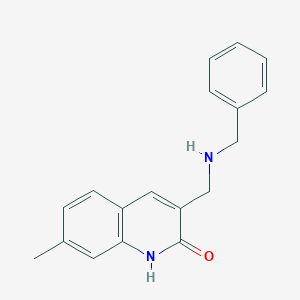

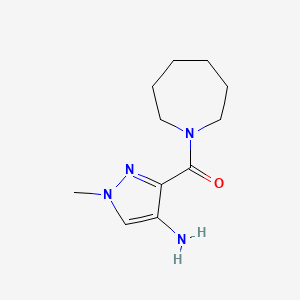

(4-Methoxypiperidin-1-yl)(thiophen-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(4-Methoxypiperidin-1-yl)(thiophen-2-yl)methanone" is a chemical entity that has not been directly studied in the provided papers. However, related compounds with structural similarities have been synthesized and evaluated for various biological activities and material science applications. For instance, substituted thiophenes have been reported to exhibit a wide range of biological activities and are also utilized in material science applications such as thin-film transistors and solar cells .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions. For example, a focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones was prepared in a four-step synthesis to obtain inhibitors of type III secretion in Gram-negative bacteria . Another compound, (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, was synthesized through a reaction involving dry ethanol and orthophosphoric acid, followed by purification steps . These methods suggest that the synthesis of "(4-Methoxypiperidin-1-yl)(thiophen-2-yl)methanone" would likely involve a tailored synthetic route, possibly including the use of protective groups and specific reagents to introduce the methoxy and thiophene functionalities.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For instance, the novel compound (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone was characterized by FTIR, 1H NMR, 13C NMR, and high-resolution mass spectrometry . Additionally, crystallographic studies have been conducted to determine the structure of adducts and other related compounds, providing insights into the dihedral angles and intermolecular interactions within the crystal lattice .

Chemical Reactions Analysis

The chemical reactivity of thiophene-containing compounds can be quite diverse. For example, 4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine was found to be a selective chemosensor for Ag(+) ions, demonstrating a strong fluorescent enhancement upon binding due to an increase in intramolecular charge transfer . This suggests that "(4-Methoxypiperidin-1-yl)(thiophen-2-yl)methanone" may also participate in specific chemical reactions, potentially acting as a chemosensor or engaging in other charge-transfer processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be influenced by their molecular structure. For example, the crystal structure of a related compound showed specific dihedral angles and hydrogen bonding patterns that could affect its physical properties and solubility . The electronic properties, such as HOMO-LUMO energy levels and charge distribution, have been analyzed using computational methods like DFT calculations, providing insights into the stability and electronic characteristics of these molecules .

Applications De Recherche Scientifique

Synthesis and Characterization

The compound (4-Methoxypiperidin-1-yl)(thiophen-2-yl)methanone and its analogues have been synthesized and characterized using various spectroscopic techniques. For example, in a study, novel compounds including (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone were synthesized and their structures elucidated by FTIR, 1H NMR, 13C NMR, and high-resolution mass spectrometric techniques. The compound was optimized using the B3LYP-6-311+G(d,p) density functional theory method, and its stability and intermolecular charge transfer were analyzed through natural bond orbital analysis. The study also included molecular docking to understand the antiviral activity and pharmacokinetic behavior of the analogue (FathimaShahana & Yardily, 2020).

Nonlinear Optical Properties

Another significant area of research is the exploration of the nonlinear optical properties of related piperidine derivatives. For instance, the compound (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone was synthesized and its crystal growth characterized. The study revealed that the compound exhibits good thermal stability and nonlinear optical activity, indicating its potential for device applications (Revathi et al., 2018).

Antimicrobial Activity

The antimicrobial activities of related compounds have also been investigated. For example, derivatives of (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone were synthesized and evaluated for their antimicrobial properties, with some showing promising activity (Chaudhari, 2012).

Cytoprotective Activities

Additionally, phenyl(thiophen-2-yl)methanone derivatives have been designed and synthesized to evaluate their cytoprotective activities against oxidative stress-induced injury in human umbilical vein endothelial cells. The study highlighted the influence of substituents on the core structure on protective activities, indicating the potential therapeutic applications of these compounds (Lian, 2014).

Chemosensor for Metal Ions

Furthermore, compounds such as 4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine have been identified as highly selective chemosensors for metal ions like Ag(+), demonstrating the potential of related compounds in sensing applications due to their intramolecular charge transfer properties (Tharmaraj, Devi, & Pitchumani, 2012).

Propriétés

IUPAC Name |

(4-methoxypiperidin-1-yl)-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-14-9-4-6-12(7-5-9)11(13)10-3-2-8-15-10/h2-3,8-9H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNKKSRJGNNHDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxypiperidin-1-yl)(thiophen-2-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2527129.png)

![Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2527130.png)

![methyl 3-(3-ethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2527133.png)

![8-(3,5-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2527135.png)

![N-[2-(2-Bicyclo[2.2.1]heptanyl)-6-oxopiperidin-3-yl]but-2-ynamide](/img/structure/B2527136.png)

![4-fluoro-N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B2527139.png)